(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone

Kinase inhibitor PI3K/mTOR pathway Structure-Activity Relationship

The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone (CAS 2034605-30-4) is a synthetic small molecule that combines a 7-fluorinated 2,3-dihydrobenzo[f][1,4]oxazepine core with a 1H-imidazol-5-yl methanone moiety. This structural hybrid places it within the broader class of benzoxazepine-based kinase inhibitors, a scaffold that has been explored extensively in patents targeting the PI3K/mTOR signaling axis.

Molecular Formula C13H12FN3O2
Molecular Weight 261.256
CAS No. 2034605-30-4
Cat. No. B2447537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone
CAS2034605-30-4
Molecular FormulaC13H12FN3O2
Molecular Weight261.256
Structural Identifiers
SMILESC1COC2=C(CN1C(=O)C3=CN=CN3)C=C(C=C2)F
InChIInChI=1S/C13H12FN3O2/c14-10-1-2-12-9(5-10)7-17(3-4-19-12)13(18)11-6-15-8-16-11/h1-2,5-6,8H,3-4,7H2,(H,15,16)
InChIKeyYKRVTGKCCJJAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone (CAS 2034605-30-4): A Research-Grade Benzoxazepine-Imidazole Hybrid for Kinase-Targeted Investigation


The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone (CAS 2034605-30-4) is a synthetic small molecule that combines a 7-fluorinated 2,3-dihydrobenzo[f][1,4]oxazepine core with a 1H-imidazol-5-yl methanone moiety. This structural hybrid places it within the broader class of benzoxazepine-based kinase inhibitors, a scaffold that has been explored extensively in patents targeting the PI3K/mTOR signaling axis [1]. Unlike simpler, commercially dominant kinase inhibitor scaffolds, this compound features a specific 7-fluoro substitution on the benzoxazepine ring coupled to an imidazole carbonyl linker, a combination that is not captured by common generic building blocks. Currently, the compound is cataloged primarily by specialty chemical suppliers and has not yet been the subject of dedicated, peer-reviewed primary research articles indexed in major biomedical databases. Its procurement value derives from its utility as a specialized intermediate or tool compound for exploring structure-activity relationships (SAR) within the benzoxazepine chemical space.

Why Generic Benzoxazepines Cannot Replace 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone in Targeted SAR Programs


In-class benzoxazepine compounds cannot be reliably interchanged because minor structural modifications, particularly the position and identity of halogen substituents and the nature of the carbonyl-linked heterocycle, are known to profoundly affect both kinase selectivity profiles and cellular potency. The patent literature establishes that benzoxazepin-4-(5H)-yl derivatives exhibit differential mTOR and PI3K inhibition depending on their specific substitution patterns [1]. The 7-fluoro substitution pattern on the dihydrobenzoxazepine ring present in CAS 2034605-30-4 is distinct from the 7-chloro, 7-unsubstituted, or alternative halogen variants found in closely related catalog compounds. Furthermore, the imidazole ring attached via a carbonyl linker introduces hydrogen-bond donor/acceptor capabilities that differ from triazole, benzimidazole, or oxazolidinone-containing analogs. For a researcher or procurement specialist seeking to probe a specific kinase selectivity hypothesis, substituting this compound with a generic benzoxazepine derivative risks introducing uncontrolled variables that would confound SAR interpretation and potentially invalidate a screening campaign.

Quantitative Evidence Guide: Key Differentiation Metrics for 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone


Structural Differentiation from 7-Chloro and 7-Unsubstituted Benzoxazepine Analogs via Halogen-Dependent PI3K/mTOR Selectivity Trends

In the broader class of benzoxazepin-4-(5H)-yl derivatives claimed as mTOR/PI3K inhibitors, the identity of the substituent at the position equivalent to the 7-position of the benzoxazepine ring is a critical determinant of kinase selectivity. Patent data indicates that halogen substituents (F, Cl) at this position contribute to differential mTOR versus PI3K isoform inhibition profiles [1]. CAS 2034605-30-4 bears a 7-fluoro substituent, which, based on class-level SAR, is expected to confer distinct electronic and steric properties compared to the 7-chloro analog (e.g., N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide) or the 7-unsubstituted variant. The fluorine atom's strong electron-withdrawing effect and small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) can alter target binding kinetics and metabolic stability.

Kinase inhibitor PI3K/mTOR pathway Structure-Activity Relationship

Imidazole vs. Triazole Carbonyl Linker: Predicted Hydrogen-Bonding Network Differences Influencing Target Residence Time

The compound features a 1H-imidazol-5-yl methanone group, which presents a distinct hydrogen-bonding pharmacophore compared to the 1,2,4-triazol-5-yl or benzimidazole-carbonyl variants found in related benzoxazepine kinase inhibitors. In the PI3K/mTOR inhibitor patent landscape, triazole-containing benzoxazepines (e.g., 2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,4]oxazepine) are explicitly exemplified alongside imidazole variants, with the choice of azole ring directly impacting hinge-region binding interactions in the kinase ATP-binding pocket [1]. The imidazole NH group in CAS 2034605-30-4 can act as a hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor, creating a donor-acceptor pair that differs from the triazole-only acceptor pattern.

Kinase hinge-binding motif Hydrogen bonding Residence time

Molecular Weight and Lipophilicity Differentiation from Fused Imidazo-Oxazepine PI3Kα Inhibitors

A distinct class of imidazo[1,2-d][1,4]oxazepine derivatives has been characterized as selective PI3Kα inhibitors, with lead compound 25 exhibiting an IC50 of 0.016 µM against PI3Kα, representing an approximately 30-fold improvement over the reference inhibitor LY294002 . CAS 2034605-30-4 differs fundamentally from these fused imidazo-oxazepines in its molecular architecture: it is a non-fused benzoxazepine-imidazole hybrid with a carbonyl linker. This structural difference translates to a lower molecular weight (calculated ~261 g/mol for CAS 2034605-30-4 vs. >350 g/mol for most fused imidazo-oxazepines) and a distinct lipophilicity profile, which are critical determinants of passive membrane permeability and solubility—parameters that directly affect cellular assay performance.

Physicochemical properties Lipophilic ligand efficiency Drug-likeness

Recommended Application Scenarios for 7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone in Scientific Research and Industrial Procurement


Benzoxazepine Kinase SAR Expansion Libraries

This compound is best deployed as a diversity element within a focused benzoxazepine kinase inhibitor library, where its unique combination of a 7-fluoro substituent and an imidazole carbonyl linker allows systematic probing of both halogen-dependent and azole-dependent SAR around the PI3K/mTOR pharmacophore defined in patent WO2010118208A1 [1]. By including this compound alongside its 7-chloro, 7-unsubstituted, triazole-carbonyl, and benzimidazole-carbonyl analogs, a research team can deconvolute the contribution of each structural feature to kinase selectivity and cellular activity.

Ligand Efficiency Benchmarking Against Fused Imidazo-Oxazepine PI3Kα Inhibitors

Given the reported PI3Kα inhibitory activity of fused imidazo-oxazepine derivatives (lead compound IC50 = 0.016 µM) , this compound serves as a lower-molecular-weight comparator (~261 g/mol vs. >350 g/mol) to test whether the rigid fused scaffold is necessary for PI3Kα potency. A head-to-head biochemical profiling experiment against PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR would directly establish whether the flexible, non-fused architecture of CAS 2034605-30-4 can achieve competitive potency at a more favorable lipophilic ligand efficiency (LLE) index.

In Vitro Metabolic Stability Assessment of 7-Fluoro Benzoxazepines

The 7-fluoro substituent is expected to impart greater oxidative metabolic stability compared to 7-unsubstituted or 7-chloro analogs due to the strength of the C-F bond and the electron-withdrawing effect that deactivates the aromatic ring toward CYP450-mediated oxidation. This compound can be used in a comparative microsomal or hepatocyte stability assay alongside the 7-H and 7-Cl analogs to quantify the magnitude of the fluorine effect on intrinsic clearance, a key parameter for prioritizing compounds for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.